2,2,4,6-tetramethyl-2H-chromene
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Overview
Description
2,2,4,6-Tetramethyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 4, and 6 on the chromene ring. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-tetramethyl-2H-chromene can be achieved through several methods:
Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo electrophilic cyclization using reagents like iodine, iodine monochloride, and phenylselenium bromide to produce 2H-chromenes.
C-O Activation and C-C Bond Formation: Under base-free conditions, 2-ethoxy-2H-chromenes can be synthesized using a nickel catalyst and boronic acids.
Petasis Condensation: This method involves the condensation of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization to form 2H-chromenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
2,2,4,6-Tetramethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert the chromene ring to a fully saturated chromane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring, leading to the formation of diverse derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Chromanones, chromanols.
Reduction Products: Chromanes.
Substitution Products: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2,2,4,6-Tetramethyl-2H-chromene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-2H-chromene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2,4,6-Tetramethyl-2H-chromene can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-2H-chromene: Similar in structure but differs in the position of methyl groups.
4H-Chromenes: These compounds have a different arrangement of the pyran ring and exhibit distinct chemical and biological properties.
Benzofurans: Another class of heterocyclic compounds with a fused benzene and furan ring, showing different reactivity and applications.
Uniqueness: The unique arrangement of methyl groups in this compound contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88252-73-7 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,2,4,6-tetramethylchromene |
InChI |
InChI=1S/C13H16O/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8H,1-4H3 |
InChI Key |
CUBKHLSSESIFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C=C2C)(C)C |
Origin of Product |
United States |
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